Isometronidazole

Catalog No.
S530927
CAS No.
705-19-1
M.F
C6H9N3O3
M. Wt
171.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isometronidazole

CAS Number

705-19-1

Product Name

Isometronidazole

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethanol

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

RSXWJXPKLRYMHW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole, iso-metronidazole, isometronidazole, isometronidazole monohydrochloride

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]

The exact mass of the compound 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is 171.0644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isometronidazole (2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol) is a synthetic 4-nitroimidazole derivative, structurally distinguished from its widely utilized 5-nitro analog, metronidazole. In industrial and pharmaceutical procurement, it is primarily sourced as an analytical reference standard (designated as Metronidazole EP Impurity E) essential for regulatory compliance in active pharmaceutical ingredient (API) manufacturing and quality control. Additionally, its distinct electrochemical properties—specifically its more negative one-electron reduction potential—have established it as a specialized hypoxic cell sensitizer (under the designation RO-07-1502) in radiobiology research. Its baseline utility is defined by its precise isomeric structure, which dictates both its chromatographic retention behavior for API purity profiling and its stringent bioreductive activation threshold in low-oxygen environments [1].

Substituting isometronidazole with metronidazole or other generic nitroimidazoles fundamentally compromises both analytical and experimental integrity. In pharmaceutical quality control, European Pharmacopoeia (EP) and USP guidelines mandate the use of the exact 4-nitro isomer to establish baseline chromatographic resolution; using the 5-nitro API or a crude mixture fails to provide the precise retention time marker required to quantify this specific impurity below the 0.1% regulatory threshold. In radiobiological and prodrug applications, the positional shift of the nitro group from the 5- to the 4-position significantly lowers the molecule's one-electron reduction potential. This structural difference means that generic 5-nitroimidazoles are reduced more readily in mildly hypoxic or normoxic tissues, whereas isometronidazole requires severe hypoxia for bioreductive activation, making them non-interchangeable for highly targeted hypoxic sensitization models [1].

Chromatographic Resolution for Metronidazole API Purity Profiling

In pharmaceutical quality control, the accurate quantification of manufacturing impurities is strictly regulated. Isometronidazole, designated as Metronidazole EP Impurity E, provides the exact chromatographic retention marker required to separate the 4-nitro isomer from the 5-nitro API. Assays utilizing this specific standard achieve the baseline resolution (Rs > 1.5) mandated by pharmacopeial guidelines, enabling the detection of the impurity at concentrations below 0.1%. Attempts to use metronidazole alone or generic nitroimidazole mixtures fail to provide the precise retention time necessary for this critical separation, leading to non-compliant batch release data [1].

Evidence DimensionChromatographic resolution factor (Rs) and retention time accuracy
Target Compound DataIsometronidazole standard enables Rs > 1.5 and exact peak identification
Comparator Or BaselineMetronidazole API alone (fails to identify the 4-nitro impurity peak)
Quantified DifferenceProvides the specific retention marker required to quantify Impurity E < 0.1%
ConditionsHPLC/UV assay per European Pharmacopoeia (EP) metronidazole monograph

Procurement of this exact standard is a strict regulatory requirement for pharmaceutical QA/QC laboratories validating metronidazole API batches.

Hypoxic-Specific Radiosensitization Efficacy

Isometronidazole (RO-07-1502) demonstrates a highly selective radiosensitizing effect dependent on the tissue oxygenation state. In in vivo fractionated irradiation studies (30 fractions over 6 weeks), the administration of isometronidazole at 750 mg/kg body weight significantly decreased the single-dose TCD50 in severely hypoxic FaDu squamous cell carcinomas, yielding a Dose-Modifying Factor (DMF) of 1.2 (p = 0.01). In contrast, when applied to better-oxygenated GL tumors, the DMF approached 1.0, indicating no significant sensitization. This sharp contrast highlights the compound's ability to selectively target severely hypoxic clonogenic cells without exacerbating radiation toxicity in normoxic tissues [1].

Evidence DimensionDose-Modifying Factor (DMF) in fractionated radiotherapy
Target Compound DataDMF = 1.2 (p = 0.01) in severely hypoxic FaDu tumors at 750 mg/kg
Comparator Or BaselineBetter-oxygenated GL tumors (DMF ~ 1.0, no significant sensitization)
Quantified Difference~20% improvement in local tumor control strictly confined to the severely hypoxic fraction
ConditionsIn vivo fractionated irradiation (30 fractions / 6 weeks) in human squamous cell carcinoma models

Validates the compound as a highly selective tool for researchers modeling hypoxia-targeted radiotherapy, avoiding off-target sensitization of normoxic tissues.

Electrochemical Bioreduction Profile and Activation Threshold

The biological activity of nitroimidazoles is governed by their one-electron reduction potential, which dictates the oxygen threshold required for activation. The structural shift of the nitro group to the 4-position in isometronidazole results in a significantly more negative reduction potential compared to 5-nitroimidazoles. While 5-nitroimidazoles like metronidazole typically exhibit reduction potentials around -415 to -460 mV, 4-nitroimidazoles generally fall into the -480 to -520 mV range. This decreased potential makes isometronidazole harder to reduce, thereby restricting its bioreductive activation—and subsequent cytotoxicity—to environments with far more severe hypoxia [1].

Evidence DimensionOne-electron reduction potential (E1_7)
Target Compound Data4-nitroimidazoles exhibit highly negative potentials (approx. -480 to -520 mV)
Comparator Or Baseline5-nitroimidazoles (e.g., metronidazole) exhibit less negative potentials (approx. -415 to -460 mV)
Quantified DifferenceA negative shift of ~50-100 mV, increasing the thermodynamic barrier for reduction
ConditionsElectrochemical profiling / cyclic voltammetry at physiological pH

Allows researchers to tune the threshold of hypoxia required for prodrug activation, offering a distinct mechanistic control compared to standard 5-nitroimidazoles.

Pharmaceutical QA/QC and API Batch Release

Directly following from its established chromatographic resolution capabilities, isometronidazole is indispensable as 'Metronidazole EP Impurity E' in pharmaceutical quality control. Procurement of this exact standard is required to conduct HPLC/UV assays that validate metronidazole API batches against European Pharmacopoeia and USP thresholds, ensuring the 4-nitro isomer impurity remains below the regulated 0.1% limit [1].

Hypoxia-Targeted Radiotherapy Modeling

Leveraging its highly specific Dose-Modifying Factor (DMF) in severely hypoxic tissues, isometronidazole (RO-07-1502) is optimally suited for in vivo radiobiology research. It serves as a precision tool for investigating the sensitization of hypoxic clonogenic tumor cells (e.g., FaDu models) during fractionated irradiation, without confounding the data through off-target sensitization of well-oxygenated surrounding tissues [2].

Bioreductive Prodrug Design and Electrochemical Assays

Because of its significantly more negative one-electron reduction potential compared to 5-nitro analogs, isometronidazole is a valuable baseline compound in the rational design of hypoxia-activated prodrugs. It is utilized in electrochemical profiling and cellular assays to establish activation thresholds, helping researchers develop targeted therapies that require severe hypoxia for enzymatic reduction and radical generation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.06439116 Da

Monoisotopic Mass

171.06439116 Da

Heavy Atom Count

12

LogP

-0.59 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WI2PRW4QM

Other CAS

705-19-1

Wikipedia

2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol

Dates

Last modified: 08-15-2023
1: Schreiber A, Krause M, Zips D, Dörfler A, Richter K, Vettermann S, Petersen C, Beuthien-Baumann B, Thümmler D, Baumann M. Effect of the hypoxic cell sensitizer isometronidazole on local control of two human squamous cell carcinomas after fractionated irradiation. Strahlenther Onkol. 2004 Jun;180(6):375-82. PubMed PMID: 15175873.
2: Hentschel M, Schmidt W. Pharmacokinetics of isometronidazole. Basic model and estimation of the kinetic parameters from experimental data. Pharmazie. 1992 Mar;47(3):221-4. PubMed PMID: 1615029.
3: Kob D, Lilienthal A, Bauhardt H, Merkle K, Schröder E, Schröder E, Hentschel M. [The radiation-sensitizing effect of isometronidazole following its intravesical application in bladder carcinoma. A clinical phase-II study]. Strahlenther Onkol. 1991 Sep;167(9):530-3. German. PubMed PMID: 1925936.
4: Zharkov VV, Merkle KKh, Gentshel M, Furmanchuk AV, Kurchin VP, Demidchik IuE, Moiseev PI. [The immediate results of the use of isometronidazole in the combination therapy of patients with lung cancer]. Med Radiol (Mosk). 1991;36(7):18-20. Russian. PubMed PMID: 1881282.
5: Proskurjakov SJ, Smoryzanova OA, Rjabcenko NI, Dedenkov AN. [The radiation sensitizing activity of metronidazole and iso-metronidazole (1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole)]. Radiobiol Radiother (Berl). 1990;31(6):531-6. German. PubMed PMID: 2101458.
6: Siegmund W, Zschiesche M, Franke G, Peters R, Brachmann O, Scherber A. [The pharmacokinetics of 2-methyl-4-nitroimidazole-1-ethanol (isometronidazole) in man]. Pharmazie. 1988 Aug;43(8):546-8. German. PubMed PMID: 3237745.
7: Proskuriakov SIa, Smoryzanova OA, Dedenkov AN, Riabchenko NI. [Radiosensitizing and toxic action of metronidazole and isometronidazole (1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole) on the cells of Ehrlich ascites cancer and hemoblastosis La in vitro]. Radiobiologiia. 1986 Nov-Dec;26(6):766-70. Russian. PubMed PMID: 3809411.
8: Riabchenko NI, Petrova KM, Proskuriakov SIa. [Radiosensitizing and toxic effect of metronidazole and its ortho-isomer 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole on Escherichia coli B/r cells]. Radiobiologiia. 1985 Nov-Dec;25(6):744-7. Russian. PubMed PMID: 3909211.
9: Magdon E. [Effect of 4-nitroimidazole (iso-metronidazole) on the radiation-induced growth retardation and therapeutic quotient of transplanted tumors]. Radiobiol Radiother (Berl). 1985;26(3):351-8. German. PubMed PMID: 4059521.
10: Magdon E, Amon I, Peters R, Schröder E. [Tissue distribution of iso-metronidazole and metronidazole in tumor-bearing C3H inbred mice]. Arch Geschwulstforsch. 1985;55(1):31-5. German. PubMed PMID: 3985767.
11: Magdon E, Schröder E. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Arch Geschwulstforsch. 1981;51(3):225-30. German. PubMed PMID: 7271431.
12: Mészáros C, Szporny L. Urinary excretion of metronidazole and isometronidazole in the rat. Acta Physiol Acad Sci Hung. 1968;34(1):103-6. PubMed PMID: 5705047.

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